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Compound of Interest

Compound Name: 4-tert-Butylbenzaldehyde

Cat. No.: B1265539 Get Quote

For researchers, scientists, and drug development professionals, understanding the structural

nuances of aromatic aldehydes is critical. This guide provides a detailed interpretation of the

mass spectrum of 4-tert-butylbenzaldehyde, offering a comparative analysis of its

fragmentation patterns with related structures. Experimental data and protocols are presented

to support the identification and characterization of this compound.

The chemical formula for 4-tert-butylbenzaldehyde is C₁₁H₁₄O, and its calculated molecular

weight is 162.23 g/mol .[1] The interpretation of its mass spectrum is crucial for confirming its

identity and understanding its chemical behavior under ionization.

Interpreting the Mass Spectrum
The electron ionization (EI) mass spectrum of 4-tert-butylbenzaldehyde is characterized by

several key fragments that provide a clear fingerprint of its molecular structure. The

fragmentation pattern is a composite of the characteristic losses from both the benzaldehyde

and the tert-butyl moieties.

The molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 162, corresponding

to the intact molecule having lost one electron.[1] A prominent peak is also observed at m/z

147. This fragment is a result of the loss of a methyl radical (•CH₃) from the tert-butyl group, a

common fragmentation pathway for compounds containing this substituent. This M-15 fragment
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is often a significant peak in the spectra of tert-butyl substituted aromatic compounds. Another

notable peak is found at m/z 91.

In comparison, the mass spectrum of benzaldehyde, the parent molecule without the tert-butyl

group, typically shows a strong molecular ion peak at m/z 106 and a base peak at m/z 77,

corresponding to the phenyl cation (C₆H₅⁺) formed by the loss of the formyl group (•CHO). The

presence of the tert-butyl group in 4-tert-butylbenzaldehyde alters the fragmentation

dynamics, leading to the preferential loss of a methyl group.

m/z Ratio
Proposed Ion
Fragment

Structure
Fragmentation
Pathway

Relative
Intensity

162 [C₁₁H₁₄O]⁺ Molecular Ion
Ionization of the

parent molecule
High

147 [C₁₀H₁₁O]⁺ [M - CH₃]⁺

Loss of a methyl

radical from the

tert-butyl group

High

91 [C₇H₇]⁺ Tropylium ion

Rearrangement

and loss of C₄H₇

from the M-CH₃

fragment

Moderate

57 [C₄H₉]⁺ tert-Butyl cation

Cleavage of the

bond between

the tert-butyl

group and the

aromatic ring

Moderate

29 [CHO]⁺ Formyl cation

Cleavage of the

bond between

the formyl group

and the aromatic

ring

Low
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The primary fragmentation pathways of 4-tert-butylbenzaldehyde upon electron ionization are

illustrated in the diagram below.

Fragmentation Pathway of 4-tert-butylbenzaldehyde
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Caption: Primary fragmentation pathways of 4-tert-butylbenzaldehyde.

Experimental Protocol: Electron Ionization Mass
Spectrometry
The following protocol outlines a standard procedure for obtaining the EI mass spectrum of 4-
tert-butylbenzaldehyde.

Instrumentation:

A gas chromatograph (GC) coupled to a mass spectrometer (MS) equipped with an electron

ionization (EI) source.

Sample Preparation:
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Prepare a dilute solution of 4-tert-butylbenzaldehyde (e.g., 1 mg/mL) in a volatile organic

solvent such as dichloromethane or methanol.

GC-MS Parameters:

Injection: 1 µL of the sample solution is injected into the GC inlet.

Inlet Temperature: 250 °C.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

GC Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film

thickness).

Oven Temperature Program:

Initial temperature: 50 °C, hold for 2 minutes.

Ramp: Increase to 250 °C at a rate of 10 °C/min.

Final hold: Hold at 250 °C for 5 minutes.

MS Transfer Line Temperature: 280 °C.

Mass Spectrometer Parameters:

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.

Ion Source Temperature: 230 °C.

Mass Range: Scan from m/z 40 to 200.

Scan Rate: 2 scans/second.

Data Analysis:
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The total ion chromatogram (TIC) is recorded to determine the retention time of 4-tert-
butylbenzaldehyde.

The mass spectrum corresponding to the chromatographic peak of the analyte is extracted.

The obtained mass spectrum is compared with a reference library (e.g., NIST) for

confirmation. The fragmentation pattern is analyzed to identify the molecular ion and major

fragment ions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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